molecular formula C7H14Br2N2 B14471966 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 69445-00-7

1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B14471966
CAS No.: 69445-00-7
M. Wt: 286.01 g/mol
InChI Key: DJFSUOOPAJWEAY-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium salt with a bromide anion. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a bromopropyl group attached to an imidazolium ring, allows it to participate in a variety of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of 3-methyl-2,3-dihydro-1H-imidazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects involves interactions with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The imidazolium ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways and chemical processes, making the compound a valuable tool in research and industry .

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)-3-methylimidazolium bromide
  • 1-(3-Bromopropyl)-2-methylimidazolium bromide
  • 1-(3-Bromopropyl)-4-methylimidazolium bromide

Comparison: Compared to these similar compounds, 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide exhibits unique reactivity due to the presence of the dihydroimidazolium ring. This structural feature enhances its stability and allows for selective reactions that are not possible with other imidazolium derivatives . Additionally, the compound’s ability to form strong hydrogen bonds and π-π interactions makes it particularly effective in applications requiring high binding affinity and specificity .

Properties

CAS No.

69445-00-7

Molecular Formula

C7H14Br2N2

Molecular Weight

286.01 g/mol

IUPAC Name

1-(3-bromopropyl)-3-methyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C7H13BrN2.BrH/c1-9-5-6-10(7-9)4-2-3-8;/h5-6H,2-4,7H2,1H3;1H

InChI Key

DJFSUOOPAJWEAY-UHFFFAOYSA-N

Canonical SMILES

CN1C[NH+](C=C1)CCCBr.[Br-]

Origin of Product

United States

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